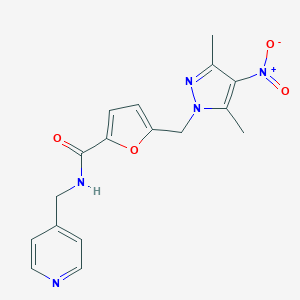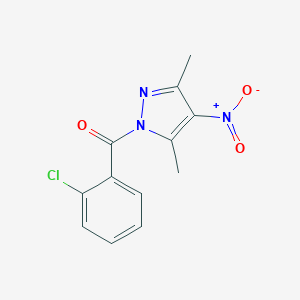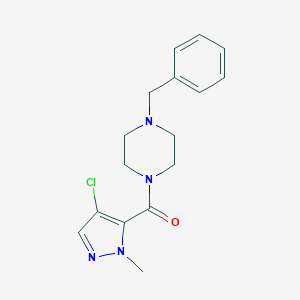![molecular formula C21H21NO5 B214296 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214296.png)
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has been studied extensively for its potential applications in scientific research. This compound is also known as WAY-100635 and is a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in a variety of physiological and behavioral processes, including anxiety, depression, and aggression. The use of WAY-100635 has been shown to have potential therapeutic benefits in the treatment of these conditions.
Mechanism of Action
WAY-100635 acts as a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed throughout the central nervous system and is involved in a variety of physiological and behavioral processes. The activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects. The use of WAY-100635 as an antagonist of the 5-HT1A receptor can help to elucidate the role of this receptor in various physiological and behavioral processes.
Biochemical and Physiological Effects:
The use of WAY-100635 has been shown to have a variety of biochemical and physiological effects. In animal studies, the administration of WAY-100635 has been shown to increase anxiety-like behavior and decrease social interaction. Additionally, the use of WAY-100635 has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. The use of WAY-100635 has also been shown to decrease the activity of the dopaminergic system, which is involved in the regulation of reward and motivation.
Advantages and Limitations for Lab Experiments
The use of WAY-100635 has several advantages for lab experiments. This compound is highly selective for the 5-HT1A receptor and does not interact with other serotonin receptors. Additionally, the use of WAY-100635 can help to elucidate the role of the 5-HT1A receptor in various physiological and behavioral processes. However, the use of WAY-100635 also has some limitations. This compound has a short half-life and requires frequent administration to maintain its effects. Additionally, the use of WAY-100635 may not accurately reflect the effects of chronic 5-HT1A receptor inhibition, which may occur in various psychiatric disorders.
Future Directions
There are several future directions for the use of WAY-100635 in scientific research. One potential direction is the investigation of the role of the 5-HT1A receptor in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the use of WAY-100635 may help to elucidate the mechanisms underlying the effects of various pharmacological treatments for these disorders. Another potential direction is the investigation of the role of the 5-HT1A receptor in the regulation of reward and motivation, which may have implications for the treatment of addiction and substance abuse disorders. Finally, the use of WAY-100635 may help to identify novel targets for the development of new pharmacological treatments for various psychiatric disorders.
Synthesis Methods
The synthesis of WAY-100635 involves several steps, including the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with butylamine to form 2-(1,3-benzodioxol-5-yl)-2-oxoethylbutylamine. This intermediate is then reacted with 3-hydroxyindole-2-one to form WAY-100635. The synthesis of WAY-100635 has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
WAY-100635 has been extensively used in scientific research to study the 5-HT1A receptor and its role in various physiological and behavioral processes. This compound has been used in animal studies to investigate the effects of 5-HT1A receptor activation and inhibition on anxiety, depression, and aggression. Additionally, WAY-100635 has been used in human studies to investigate the role of the 5-HT1A receptor in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia.
properties
Product Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H21NO5/c1-2-3-10-22-16-7-5-4-6-15(16)21(25,20(22)24)12-17(23)14-8-9-18-19(11-14)27-13-26-18/h4-9,11,25H,2-3,10,12-13H2,1H3 |
InChI Key |
FVMOHJRNBNZFAO-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)


![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)

![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B214231.png)
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B214232.png)

![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)

